(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate
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Overview
Description
Ethyl (4aS,5aR)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate is a complex organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4aS,5aR)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable hydrazone precursor under high-temperature conditions. For instance, a hydrazone solution in Dowtherm A can be heated above 160°C to induce cyclization, followed by recrystallization from dimethylformamide (DMF) to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity. The choice of solvents, catalysts, and purification methods are crucial in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4aS,5aR)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (4aS,5aR)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (4aS,5aR)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate involves its interaction with specific molecular targets. The indazole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
3-methylindole: A simpler indole derivative with biological activity.
1H-indazole-3-carboxylic acid: Another indazole derivative with potential therapeutic applications.
Uniqueness
Ethyl (4aS,5aR)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate is unique due to its fused cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indazole derivatives and contributes to its potential as a versatile compound in research and industry.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl (4aS,5aR)-5a-methyl-4,4a,5,6-tetrahydro-1H-cyclopropa[f]indazole-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-3-16-11(15)10-8-4-7-5-12(7,2)6-9(8)13-14-10/h7H,3-6H2,1-2H3,(H,13,14)/t7-,12-/m1/s1 |
InChI Key |
IOSPRZGDWHZGHK-JMCQJSRRSA-N |
Isomeric SMILES |
CCOC(=O)C1=NNC2=C1C[C@@H]3C[C@@]3(C2)C |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CC3CC3(C2)C |
Origin of Product |
United States |
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